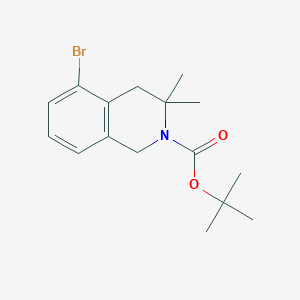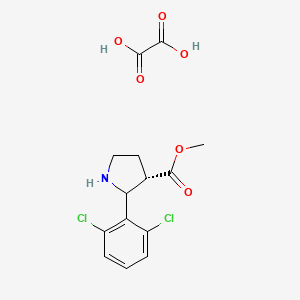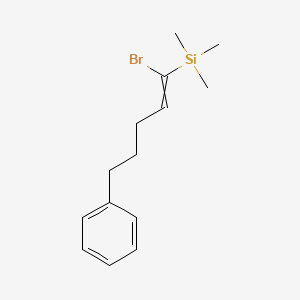
Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a dimethyl-substituted isoquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Esterification: The tert-butyl ester group can be introduced through esterification of the carboxylic acid using tert-butyl alcohol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The isoquinoline ring can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.
Oxidation and Reduction Products: Oxidized or reduced isoquinoline derivatives with different functional groups.
Hydrolysis Product: The corresponding carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with various biological activities.
Chemical Biology: The compound can be used to study the structure-activity relationships of isoquinoline derivatives.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the isoquinoline ring can play crucial roles in binding to the target and modulating its activity. The tert-butyl ester group can influence the compound’s pharmacokinetic properties, such as solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate: Similar compounds include other isoquinoline derivatives with different substituents, such as tert-butyl 5-chloro-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate and tert-butyl 5-fluoro-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate.
Uniqueness
Bromine Substitution: The presence of the bromine atom makes this compound unique compared to its chloro or fluoro analogs. Bromine can participate in specific interactions, such as halogen bonding, which can influence the compound’s biological activity.
Tert-butyl Ester Group: The tert-butyl ester group provides steric hindrance and can affect the compound’s reactivity and stability.
Eigenschaften
Molekularformel |
C16H22BrNO2 |
|---|---|
Molekulargewicht |
340.25 g/mol |
IUPAC-Name |
tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-10-11-7-6-8-13(17)12(11)9-16(18,4)5/h6-8H,9-10H2,1-5H3 |
InChI-Schlüssel |
GSNXWSGDKIEACN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(CN1C(=O)OC(C)(C)C)C=CC=C2Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-](/img/structure/B12636334.png)
![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)

![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)
![2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12636374.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)




![Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)

